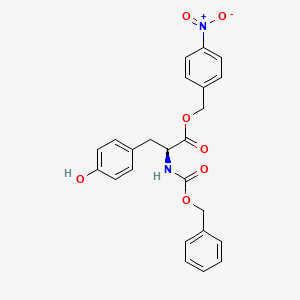
(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydroxyphenyl group, and a phenylmethoxycarbonylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrophenylmethyl ester: This step involves the esterification of 4-nitrobenzyl alcohol with an appropriate carboxylic acid derivative.
Introduction of the hydroxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the nitrophenylmethyl ester reacts with a hydroxybenzene derivative in the presence of a Lewis acid catalyst.
Addition of the phenylmethoxycarbonylamino group: This step involves the coupling of the intermediate product with a phenylmethoxycarbonylamino derivative using a peptide coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its functional groups.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)butanoate
- (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)pentanoate
Uniqueness
(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
属性
分子式 |
C24H22N2O7 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C24H22N2O7/c27-21-12-8-17(9-13-21)14-22(25-24(29)33-16-18-4-2-1-3-5-18)23(28)32-15-19-6-10-20(11-7-19)26(30)31/h1-13,22,27H,14-16H2,(H,25,29)/t22-/m0/s1 |
InChI 键 |
RTAGBAKLUOBWMH-QFIPXVFZSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)
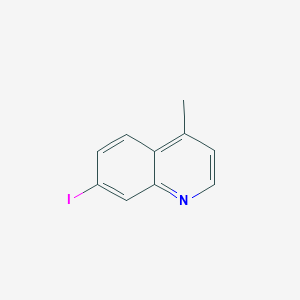
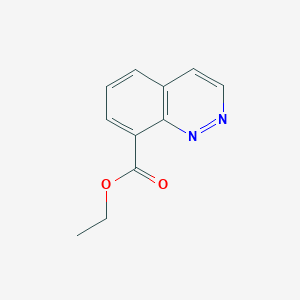
![1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676211.png)



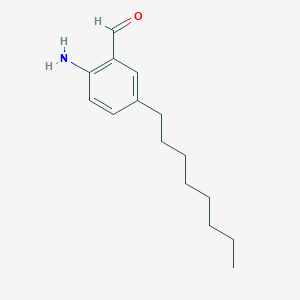
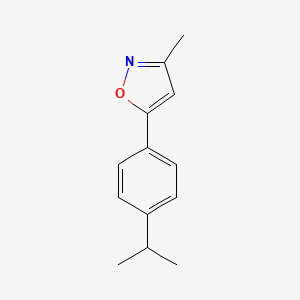
![1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)
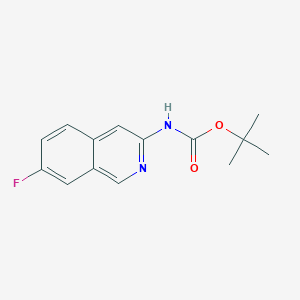
![3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676248.png)
![[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13676259.png)
